molecular formula C16H16N2O B7558793 3-methyl-N'-(1-phenylethylidene)benzohydrazide

3-methyl-N'-(1-phenylethylidene)benzohydrazide

Cat. No.: B7558793
M. Wt: 252.31 g/mol
InChI Key: UTYVHHJNGJHVDB-GHRIWEEISA-N
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Description

3-methyl-N’-(1-phenylethylidene)benzohydrazide is an organic compound with the molecular formula C15H14N2O It is a derivative of benzohydrazide and is characterized by the presence of a phenylethylidene group attached to the nitrogen atom of the hydrazide moiety

Properties

IUPAC Name

3-methyl-N-[(E)-1-phenylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-7-6-10-15(11-12)16(19)18-17-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVHHJNGJHVDB-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N’-(1-phenylethylidene)benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and acetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for 3-methyl-N’-(1-phenylethylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Types of Reactions:

    Oxidation: 3-methyl-N’-(1-phenylethylidene)benzohydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-methyl-N’-(1-phenylethylidene)benzohydrazide has been studied for its potential use as a corrosion inhibitor for carbon steel in acidic environments . It has shown effectiveness in reducing the rate of corrosion, making it valuable in industrial applications where metal protection is crucial. Additionally, this compound may have applications in medicinal chemistry as a potential inhibitor of certain enzymes, although further research is needed to confirm these properties.

Mechanism of Action

The mechanism by which 3-methyl-N’-(1-phenylethylidene)benzohydrazide exerts its effects, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents in the environment. The compound’s structure allows it to interact with the metal surface through various chemical bonds, enhancing its inhibitory efficiency.

Comparison with Similar Compounds

    Benzhydrazide: A simpler derivative without the phenylethylidene group.

    N’- (1-phenylethylidene)benzohydrazide: Similar structure but without the methyl group on the benzene ring.

    2-hydroxy-3-methyl-N’-(1-methyl-2-phenylethylidene)benzohydrazide: A hydroxylated derivative with additional functional groups.

Uniqueness: 3-methyl-N’-(1-phenylethylidene)benzohydrazide is unique due to the presence of both the methyl and phenylethylidene groups, which may confer specific chemical properties and reactivity patterns not observed in simpler or differently substituted benzohydrazides. This uniqueness can be advantageous in applications requiring specific interactions or stability profiles.

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